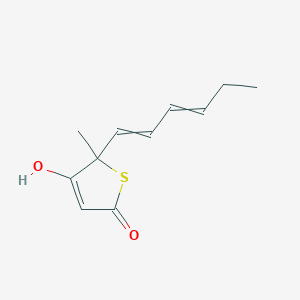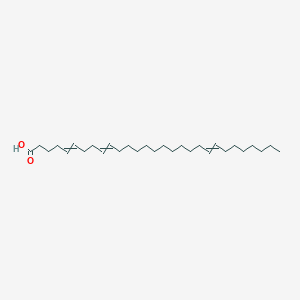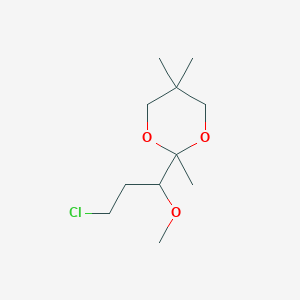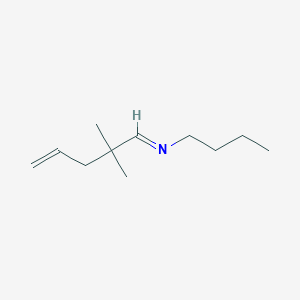![molecular formula C11H12N4O2 B12611371 5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one CAS No. 918898-13-2](/img/structure/B12611371.png)
5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by a bicyclic structure that includes a pyridine ring fused to a pyrimidine ring, with a morpholine group attached at the 5-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of pyridine and pyrimidine derivatives. For instance, pyrano[4,3-d]pyrimidin-5-ones, formed by the action of bromine in acetic acid on 4-styrylpyrimidine-5-carboxylic acids, yield pyrido[4,3-d]pyrimidin-5(6H)-ones on treatment with amines . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include bromine, acetic acid, and various amines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic replacement reactions of some 5-substituted pyrido[4,3-d]pyrimidines have been reported .
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been used as a starting material for the multi-step synthesis of tetrahydropteroic acid derivatives . Additionally, compounds featuring the pyrido[4,3-d]pyrimidine scaffold have shown potential as CDK2 inhibitors, which are appealing targets for cancer treatment . The unique structure of 5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one makes it a valuable compound for designing novel molecules with potential biological activities.
Mecanismo De Acción
The mechanism of action of 5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, compounds featuring the pyrido[4,3-d]pyrimidine scaffold have been shown to inhibit CDK2, a protein kinase involved in cell cycle regulation . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells. The molecular docking simulation of these compounds confirmed their good fit into the CDK2 active site through essential hydrogen bonding .
Comparación Con Compuestos Similares
5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also feature bicyclic structures and have shown potential as CDK2 inhibitors. the presence of the morpholine group in this compound may confer unique properties and interactions that distinguish it from other similar compounds.
Propiedades
Número CAS |
918898-13-2 |
|---|---|
Fórmula molecular |
C11H12N4O2 |
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
5-morpholin-4-yl-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H12N4O2/c16-11-9-8(13-7-14-11)1-2-12-10(9)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H,13,14,16) |
Clave InChI |
SHSJURUKGHUGQX-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC=CC3=C2C(=O)NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Iodo-8-[(propan-2-yl)oxy]-5-[4-(trifluoromethyl)phenyl]quinoline](/img/structure/B12611291.png)
![[5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile](/img/structure/B12611304.png)
![2-(2-{[(3-Aminopropyl)carbamoyl]oxy}ethanesulfonyl)ethyl hydrogen carbonate](/img/structure/B12611307.png)


![7-Oxabicyclo[4.1.0]heptane-hydrogen chloride](/img/structure/B12611329.png)
![Pyridine, 2-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12611331.png)
![4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12611341.png)

![3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611349.png)
![5,5'-Bis[4-(undec-10-EN-1-YL)phenyl]-2,2'-bithiophene](/img/structure/B12611357.png)

![Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate](/img/structure/B12611362.png)

